molecular formula C14H20N2O4 B13627027 2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate

2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate

Cat. No.: B13627027
M. Wt: 280.32 g/mol
InChI Key: RADQFMPDOLDVLI-UHFFFAOYSA-N
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Description

2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate is a chemical compound with a molecular weight of 280.3. This compound is notable for its applications in various fields of research and industry.

Preparation Methods

The synthesis of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate involves several steps. One common method includes the reaction of tert-butylamine with methyl 2-bromoacetate to form an intermediate, which is then cyclized with hydrazine to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and methyl groups, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate can be compared with other similar compounds, such as:

  • 2-tert-butyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate
  • Indole derivatives : These compounds share a similar bicyclic structure and are known for their biological activities .
  • Imidazole derivatives : These compounds also exhibit various biological activities and are used in medicinal chemistry .

The uniqueness of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate lies in its specific structure and the diverse range of applications it offers in research and industry.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

2-O-tert-butyl 7-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-6-5-15-8-10(12(17)19-4)7-11(15)9-16/h7-8H,5-6,9H2,1-4H3

InChI Key

RADQFMPDOLDVLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)C(=O)OC

Origin of Product

United States

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